molecular formula C22H16 B3370000 9-Cinnamylidene fluorene CAS No. 2871-26-3

9-Cinnamylidene fluorene

Cat. No. B3370000
CAS RN: 2871-26-3
M. Wt: 280.4 g/mol
InChI Key: FDELSKWIDIUQDN-DHZHZOJOSA-N
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Description

9-Cinnamylidene fluorene is a compound with the chemical formula C₂₂H₁₆ . It belongs to the class of organic compounds known as fluorenes . The molecular weight of 9-Cinnamylidene fluorene is approximately 280.36 g/mol .


Molecular Structure Analysis

The molecular structure of 9-Cinnamylidene fluorene consists of a fluorene core with a cinnamylidene substituent attached to one of the aromatic rings. The cinnamylidene moiety imparts conjugation and influences the compound’s electronic properties. The IUPAC Standard InChI for 9-Cinnamylidene fluorene is: InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H/b11-8+ .


Physical And Chemical Properties Analysis

  • Melting Point : 9-Cinnamylidene fluorene exhibits a melting point of approximately 155°C .

Scientific Research Applications

1. Chemical Synthesis and Ligand Development

  • 9-Cinnamylidene fluorene derivatives, such as 9H-fluoren-9-one(diphenylmethylene)hydrazone and N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,10-phenanthrolin-5-amine, have been synthesized and used in creating Ruthenium(II) complexes. These complexes are characterized for their potential in various chemical applications (Elmali, Erden, Demirhan, & Avcıata, 2009).

2. Fluorescence Applications and Acid Sensing

  • 9-Cinnamylidene fluorene derivatives exhibit "off-on" fluorescence behaviors in varying acid concentrations, making them suitable as acid-sensing fluorophores for indicators in acidic environments (Wang, Xing, Shao, Lu, & Weber, 2005).

3. Molecular Structure Analysis

4. Polymer and Functional Material Development

  • Fluorene structures, including 9-cinnamylidene fluorene, have been utilized in the development of polymers and functional materials, enhancing properties like UV-Vis spectrum, thermal stability, and reactivity, with applications in OLED materials and photosensitive materials (Ji-ping, 2011).

5. Development of Fluorescent Chemosensors

  • 9-Cinnamylidene fluorene derivatives are used in fluorescent chemosensors due to their quick response times and high sensitivity, particularly in detecting pH changes and metal ions (Hu, Lu, & Wang, 2013).

6. Environmental and Biological Applications

  • The biodegradation of fluorene compounds by specific bacteria strains demonstrates potential applications in environmental remediation and understanding microbial interactions with polycyclic hydrocarbons (Grifoll, Casellas, Bayona, & Solanas, 1992).

7. Solar Cell Development

8. Thermodynamic Studies

9. Electronic and Optical Properties

  • Studies on the topographical features around conical intersections of 9-(2-cyclopenten-1-ylidene)-9H-fluorene derivatives provide insights into their electronic and optical properties, relevant for designing molecular motors and photonic devices (Amatatsu, 2013).

properties

IUPAC Name

9-[(E)-3-phenylprop-2-enylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDELSKWIDIUQDN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2871-26-3
Record name NSC12315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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